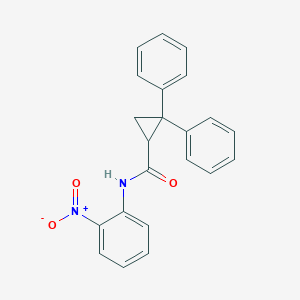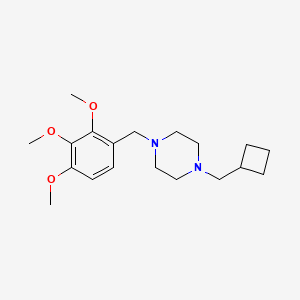
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as APBS, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising potential in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes, including cell growth and differentiation. This compound may also interact with other cellular targets, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines and has antifungal and antimicrobial properties. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In vivo studies have demonstrated that this compound has a low toxicity profile and may be well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. This compound has been shown to have a low toxicity profile, which makes it suitable for use in animal models. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires several steps, which may limit its availability. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the efficacy of this compound in animal models and to investigate its mechanism of action. Another area of interest is the development of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the optimal dose and route of administration of this compound for the treatment of inflammatory diseases. In addition, further research is needed to investigate the potential applications of this compound in other areas, including biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 2-phenyl-1-benzofuran-5-carboxylic acid, which is then converted to 3-acetyl-2-phenyl-1-benzofuran-5-amine. The second intermediate, ethyl 4-aminobenzenesulfonate, is prepared separately. The final coupling reaction between the two intermediates results in the formation of this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticancer, antifungal, and antimicrobial properties. This compound has also been investigated for its ability to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-acetyl-2-phenyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-3-29-19-10-12-20(13-11-19)31(27,28)25-18-9-14-22-21(15-18)23(16(2)26)24(30-22)17-7-5-4-6-8-17/h4-15,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHULRBTNLYVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)


